1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
This compound is a boronate-containing pyrazole derivative with a 3-ethyl-substituted pyrazole core, a pinacol boronate ester at the 4-position, and a branched 2-methylpropan-2-ol group at the N1 position. Its molecular formula is C₁₆H₂₇BN₂O₃, with a molecular weight of 306.21 g/mol. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The hydroxyl group in the 2-methylpropan-2-ol moiety enhances solubility in polar solvents and may contribute to hydrogen bonding in biological systems, making it valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C15H27BN2O3 |
|---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
1-[3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H27BN2O3/c1-8-12-11(9-18(17-12)10-13(2,3)19)16-20-14(4,5)15(6,7)21-16/h9,19H,8,10H2,1-7H3 |
InChI Key |
UIJDVUJGPCKRIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2CC)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. For example, compounds structurally similar to 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol have been shown to induce apoptosis in cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and trigger apoptotic pathways in colorectal carcinoma cells .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are also noteworthy. Compounds with similar structures have been evaluated for their ability to scavenge free radicals. The DPPH assay results show that several derivatives possess superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Applications in Medicinal Chemistry
Drug Development
The unique structural features of 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol make it a valuable scaffold for drug development. Its ability to interact with biological targets allows for the design of novel therapeutic agents aimed at treating various diseases, particularly cancers and inflammatory conditions .
Protein Degradation
This compound is categorized under protein degrader building blocks. Its application in targeted protein degradation systems highlights its potential in developing therapies that selectively eliminate harmful proteins associated with diseases .
Case Study 1: Anticancer Activity
A study published in RSC Advances detailed the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. This underscores the potential of 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol in cancer treatment protocols .
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of related pyrazole compounds. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro. This suggests a promising application for 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol in preventing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrazole ring may also play a role in binding to biological targets, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-boronate esters with diverse substituents influencing reactivity, stability, and applications. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Group Comparisons
Reactivity and Stability
- Suzuki-Miyaura Coupling Efficiency : The target compound’s 3-ethyl group may slightly hinder coupling due to steric effects compared to unsubstituted analogs (e.g., ), but this can prevent undesired side reactions in crowded environments .
- Hydrolytic Stability : The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures stability against hydrolysis, similar to other pinacol-based derivatives (e.g., ).
- Solubility : The 2-methylpropan-2-ol group confers higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with shorter alcohols (e.g., propan-1-ol in ) .
Biological Activity
The compound 1-(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a complex organic molecule featuring a pyrazole ring and a boronate moiety. This structure suggests potential biological activities that may be leveraged in pharmaceutical applications. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring
- Functional Groups : Boronate ester group and alcohol
- Molecular Formula : C₁₅H₃₁B₁O₄
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The boronate moiety is known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property can inhibit proteases and other enzymes involved in signaling pathways.
- Receptor Modulation : The pyrazole ring can interact with various receptors, potentially modulating their activity. For example, compounds with similar structures have shown activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
- Antioxidant Activity : Some studies suggest that compounds containing boron can exhibit antioxidant properties, reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- FGFR Inhibition : A study investigated the inhibitory effects of similar pyrazole derivatives on FGFRs. Compounds showed over 50% inhibition at 10 μM concentrations. The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonding that stabilizes the compound within the receptor site .
- Muscarinic Receptor Activity : Research on pyrazole derivatives indicated that they could act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine binding affinity significantly (up to 50-fold) at certain concentrations .
- Antioxidant Studies : Investigations into the antioxidant capabilities of boron-containing compounds have demonstrated their potential in mitigating oxidative damage in cellular models, suggesting therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
